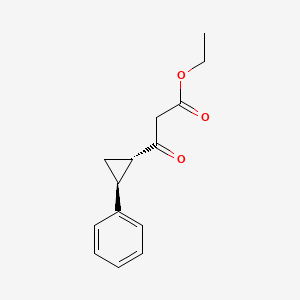
Ethyl 3-oxo-3-((1S,2S)-2-phenylcyclopropyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-3-((1S,2S)-2-phenylcyclopropyl)propanoate is an organic compound with a complex structure that includes a cyclopropyl ring and a phenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-3-((1S,2S)-2-phenylcyclopropyl)propanoate typically involves the reaction of ethyl acetoacetate with a cyclopropyl phenyl ketone under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclopropyl ring .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-oxo-3-((1S,2S)-2-phenylcyclopropyl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-3-((1S,2S)-2-phenylcyclopropyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of Ethyl 3-oxo-3-((1S,2S)-2-phenylcyclopropyl)propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. Its cyclopropyl ring and phenyl group contribute to its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-oxo-3-(pyridin-4-yl)propanoate
- Ethyl 3-oxo-3-(4-methoxyphenyl)propanoate
- Ethyl 3-oxo-3-(2-thienyl)propanoate
Uniqueness
Ethyl 3-oxo-3-((1S,2S)-2-phenylcyclopropyl)propanoate is unique due to its cyclopropyl ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
ethyl 3-oxo-3-[(1S,2S)-2-phenylcyclopropyl]propanoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)9-13(15)12-8-11(12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3/t11-,12+/m1/s1 |
InChI-Schlüssel |
IQYXQOWNRBJGSQ-NEPJUHHUSA-N |
Isomerische SMILES |
CCOC(=O)CC(=O)[C@H]1C[C@@H]1C2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)CC(=O)C1CC1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


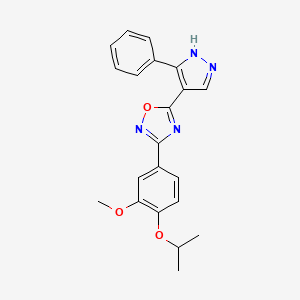
![6-Methoxy-1-[4-(propan-2-yloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095907.png)
![(2-Hydroxyquinolin-4-yl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B14095914.png)
![2-Methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one](/img/structure/B14095916.png)
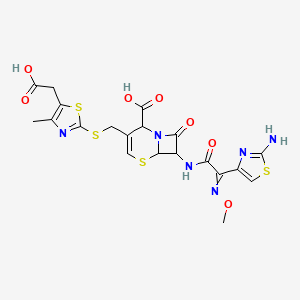
![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095938.png)
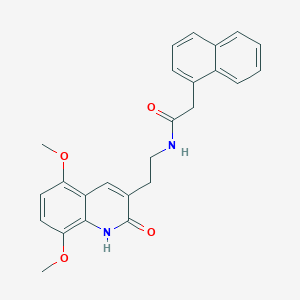
![9-(3-methoxyphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14095948.png)
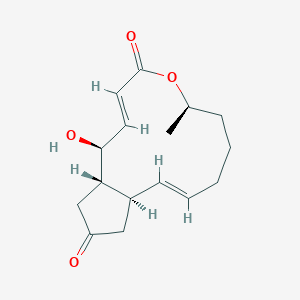
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095963.png)
![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)
![3-[(2-Methylpropyl)sulfanyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14095998.png)
![1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14096005.png)

